5,8-Quinoxalinedione, 6-methoxy- (also known as 6-methoxyquinoxaline-5,8-dione) is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 190.156 g/mol. This compound is characterized by its quinoxaline structure, which features two nitrogen atoms in a six-membered aromatic ring. The methoxy group attached at the 6-position enhances its chemical properties, making it of interest in various scientific applications.
5,8-Quinoxalinedione, 6-methoxy- is classified under the category of quinoxaline derivatives, which are known for their diverse biological activities. It is often investigated for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The compound can be synthesized from readily available precursors such as o-phenylenediamine and dicarbonyl compounds.
The synthesis of 5,8-quinoxalinedione, 6-methoxy- typically involves the condensation reaction between o-phenylenediamine derivatives and dicarbonyl compounds. A common laboratory method includes:
While detailed industrial production methods are less documented, they generally follow similar principles as laboratory syntheses but are optimized for scale and efficiency .
The molecular structure of 5,8-quinoxalinedione, 6-methoxy- features a fused bicyclic system with two carbonyl groups at positions 5 and 8 and a methoxy group at position 6.
5,8-quinoxalinedione, 6-methoxy- can undergo various chemical reactions:
The mechanism of action for compounds like 5,8-quinoxalinedione, 6-methoxy-, particularly in biological systems, often involves interactions with specific enzymes or receptors that modulate cellular pathways. For instance:
5,8-quinoxalinedione, 6-methoxy-, has several potential applications:
Quinoxaline, the parent structure formed by fusing a benzene ring with a pyrazine ring, has been a cornerstone of medicinal chemistry for over a century. Its initial identification and synthesis in the late 19th and early 20th centuries laid the groundwork for exploring its derivatives. The quinoxaline core is inherently versatile, allowing for diverse synthetic modifications that profoundly impact its biological activity. Historically, its significance surged with the discovery that simple quinoxalines and their di-N-oxide derivatives exhibited potent antimicrobial and antiparasitic properties [10]. This early promise catalyzed extensive research, revealing a remarkably broad pharmacological spectrum encompassing antitumor, antiviral, anti-inflammatory, and central nervous system (CNS)-modulating activities [1] [10]. The inherent planarity and electronic properties of the quinoxaline ring system facilitate interactions with diverse biological targets, including enzymes (kinases, reductases, cholinesterases), receptors (GABA, glutamate), and DNA [6] [10]. The transition from simple quinoxalines to the quinoxalinediones, specifically the 5,8-quinoxalinedione scaffold, marked a significant evolution. Compounds like 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline-5,8-dione demonstrated potent antiproliferative effects on vascular smooth muscle cells, highlighting the therapeutic potential of this quinone-containing subclass for cardiovascular pathologies like atherosclerosis and restenosis [2]. Concurrently, the discovery that quinoxalinediones like DNQX and CNQX acted as potent and selective antagonists for ionotropic glutamate receptors (AMPA, KA, NMDA subtypes) underscored their profound impact on neuroscience research and drug discovery for neurological disorders [4]. This rich history firmly establishes quinoxaline and its derivatives, particularly the 5,8-quinoxalinediones, as templates of enduring importance in the development of bioactive molecules.
The 5,8-quinoxalinedione scaffold (quinoxaline-5,8-dione) is a distinct chemotype within the broader quinoxaline family, defined by the presence of two ortho-quinone carbonyl groups. This structural feature endows the molecule with unique electronic and redox properties compared to the parent quinoxaline or quinoxaline mono-N-oxides. The quinone moiety is pivotal for its biological activity, enabling participation in electron transfer processes, generation of reactive oxygen species (ROS), and direct interactions with enzyme active sites or receptors via hydrogen bonding and dipole interactions. The core serves as a potent α-amino acid bioisostere, particularly effective in mimicking the structure of glutamate. This property underpins its significant role in designing ligands for ionotropic glutamate receptors (iGluRs) . Systematic structure-activity relationship (SAR) studies exploring substitutions at positions 2,3,6, and 7 of the quinoxalinedione core have yielded compounds with remarkable selectivity profiles across AMPA, kainate (KA), and NMDA receptor subtypes . For instance, strategic substitution, particularly at the C-6 position, has enabled the tuning of selectivity, exemplified by compounds showing preferential binding to NMDA receptors (e.g., 2e,f,h,k,v) or even exclusive selectivity for specific kainate receptor subunits like GluK3 (compound 2w) . Beyond neuroscience, the 5,8-quinoxalinedione core exhibits significant potential in oncology. The scaffold interferes with critical cellular processes. Derivatives like the 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones demonstrate potent antiproliferative activity, inhibiting vascular smooth muscle cell (VSMC) proliferation via mechanisms potentially involving modulation of the ERK pathway and induction of cell cycle arrest [2]. The planar quinone structure also facilitates intercalation with DNA and interaction with topoisomerases, contributing to cytotoxic effects observed in various tumor cell lines [5] [8]. The synthesis of 5,8-quinoxalinediones often leverages the classic Hinsberg/Korner condensation between o-phenylenediamines and 1,2-dicarbonyl compounds, with adaptations for introducing specific substituents, including methoxy groups [1] [4] [10]. Green chemistry approaches, including microwave-assisted synthesis and aqueous media reactions, are increasingly employed for efficient and sustainable preparation [10]. The continuous development of novel synthetic routes underscores the scaffold's importance and adaptability in medicinal chemistry campaigns.
Table 1: Biologically Active 5,8-Quinoxalinedione Derivatives and Key Targets
Compound Class/Example | Key Biological Target/Activity | Significance/Selectivity | Source |
---|---|---|---|
6-Arylamino-2,3-bis(pyridin-2-yl)-7-chloro derivatives | Vascular Smooth Muscle Cell (VSMC) Proliferation | Potent antiproliferative activity (e.g., 2c, IC₅₀ ~0.48 μM); Induces G₂/M arrest; Modulates ERK | [2] |
DNQX, CNQX, NBQX | Ionotropic Glutamate Receptors (AMPA, KA) | Classic AMPA/KA receptor antagonists; Foundation for SAR development | [4] |
C6-Carboxylic Acid Derivatives (e.g., 2m) | AMPA Receptors | High affinity for native AMPA receptors (IC₅₀ = 0.48 μM) | |
C6-Substituted Derivatives (e.g., 2e,f,h,k,v) | NMDA Receptors | Selective antagonism for native NMDA receptors | |
Compound 2w | Kainate Receptors (GluK3) | Full selectivity for GluK3 over AMPA, KA, NMDA receptors | |
Benzo[g]quinoxaline-5,10-diones | DNA Interaction / Topoisomerase Inhibition | Cytotoxic activity against tumor cell lines; Analogous to anthracyclines | [5] |
Quinoxaline Urea Derivatives (e.g., VIIIc) | Kinases (e.g., VEGFR-2) / Tumor Cell Lines (HCT116, HepG2, MCF-7) | Antiproliferative activity; Induces apoptosis and G₂/M arrest | [8] |
Substituent effects on the quinoxalinedione core are position-dependent, and the C-6 position holds particular strategic importance due to its direct influence on the electron density of the quinone ring and its steric exposure for target interactions. Introducing a methoxy group (-OCH₃) at C-6 represents a significant structural modification with profound implications for the molecule's physicochemical and biological properties. The methoxy group is a moderately strong electron-donating substituent (+M, +I effects). When positioned at C-6, it donates electron density into the quinoxalinedione π-system. This donation significantly alters the electronic distribution across the quinone ring, impacting its reduction potential and redox behavior compared to unsubstituted analogs or those bearing electron-withdrawing groups (e.g., -Cl, -NO₂, -CN) at the same position. A higher electron density can make the quinone less susceptible to single-electron reduction, potentially modulating its ability to generate ROS – a mechanism relevant to both anticancer and neurotoxic effects. The steric bulk of the methoxy group, while moderate, is sufficient to influence binding within receptor pockets or enzyme active sites. This steric influence can enhance or diminish affinity and selectivity depending on the specific target architecture. For example, in the context of iGluR ligands, SAR studies have demonstrated that even small changes at C-6 can dramatically switch receptor subtype selectivity (e.g., from AMPA to NMDA or GluK3 preference) . A methoxy group at C-6 could sterically hinder interactions crucial for binding to one subtype while permitting or promoting interactions with another. Furthermore, the methoxy group can engage in specific hydrogen-bonding interactions, potentially acting as a hydrogen bond acceptor. This can contribute to enhanced binding affinity or selectivity if complementary residues are present in the target binding site. The lipophilicity introduced by the methoxy group (compared to a hydrogen) will influence the overall hydrophobicity of the molecule, impacting its passive membrane permeability and potential to cross the blood-brain barrier (BBB). While direct data on 6-methoxy-5,8-quinoxalinedione's log P or BBB penetration within the provided search results is limited, the general principle that methoxy substitution increases lipophilicity compared to polar groups like carboxylic acids is well-established. This increased lipophilicity could be advantageous for CNS targets but might reduce solubility. The C-6 methoxy substitution pattern is less commonly reported in the literature compared to other positions (like 2,3, or 7) or other C-6 substituents (like aryl amino or carboxylic acid), making it a point of interest for specific SAR exploration. Its effects are likely distinct from the potent antiproliferative activity seen with 7-chloro substitution [2] or the potent receptor affinity achieved with C-6 carboxylic acids in glutamate receptor ligands . Research on structurally related compounds, such as methoxy-substituted naphthoquinones and benzo[g]quinoxaline-5,10-diones, suggests that methoxy groups can influence cytotoxicity profiles and DNA-binding interactions [5], providing indirect support for its potential biological impact on the quinoxalinedione core. Understanding the nuanced effects of the C-6 methoxy group requires targeted synthesis and biological evaluation of 6-methoxy-5,8-quinoxalinedione derivatives within specific assay systems.
Table 2: Influence of C-6 Substitution on Quinoxalinedione Properties and Activity
C-6 Substituent | Electronic Effect | Key Impact on Properties/Activity | Example Compound/Activity Context |
---|---|---|---|
-H (Unsubstituted) | Reference | Baseline activity; Often lower affinity/selectivity | DNQX core (further substituted at 2,3,7) |
-COOH (Carboxylic Acid) | Strong Electron-Withdrawing (-I, -M) | High AMPA affinity (2m, IC₅₀=0.48μM); NMDA selectivity (2e,f,h,k,v); GluK3 selectivity (2w); Increased water solubility | |
-CONH₂ (Carboxamide) | Moderate Electron-Withdrawing (-M) | Tuned iGluR affinity/selectivity; Potential H-bond donor/acceptor | Various AMPA/NMDA ligands |
-Arylamino (e.g., -NHPh) | Electron-Donating/Withdrawing (Mixed) | Potent antiproliferative activity (VSMC, cancer cell lines); Potential for kinase inhibition | 2c (VSMC IC₅₀ ~0.48μM) [2] [8] |
-Cl (Chloro) | Weak Electron-Withdrawing (-I) | Often combined with other substitutions; Can enhance antiproliferative effects (e.g., at C-7) | 7-Chloro derivatives [2] |
-OCH₃ (Methoxy) | Electron-Donating (+M > +I) | Alters quinone redox potential; Modulates lipophilicity & solubility; Influences H-bonding capacity; Potential steric effects on target binding; Underexplored SAR position. | 6-Methoxy-5,8-quinoxalinedione (Subject of specific interest) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7